molecular formula C19H19ClN4O3S B2633426 2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide CAS No. 946356-75-8

2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2633426
CAS No.: 946356-75-8
M. Wt: 418.9
InChI Key: XRHIVUQTTFDAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide (CAS 946356-75-8) is a synthetic hybrid compound featuring a benzenesulfonamide group linked to a 6-ethoxy-2-methylpyrimidine ring. With a molecular formula of C19H19ClN4O3S and a molecular weight of 418.9 g/mol, this substance is of significant interest in medicinal chemistry research . The compound's core structure aligns with a class of arylsulfonylated pyrimidine derivatives, which are recognized as important chemical architectures in the development of biologically active molecules . Benzenesulfonamide derivatives are extensively investigated for their role as potent inhibitors of carbonic anhydrase isoforms, such as CA IX . The selective inhibition of CA IX, an enzyme overexpressed in various solid tumors including breast cancer, represents a promising strategy for developing novel anticancer agents . Furthermore, the pyrimidine moiety is a fundamental scaffold in nucleic acids and many natural products, and its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antiviral, and antifungal properties . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex heterocyclic hybrids or as a reference standard in biochemical assays and mechanistic studies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3S/c1-3-27-19-12-18(21-13(2)22-19)23-14-8-10-15(11-9-14)24-28(25,26)17-7-5-4-6-16(17)20/h4-12,24H,3H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHIVUQTTFDAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine derivative. One common method involves the N-oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide in the presence of a cobalt ferrite magnetic nanocatalyst under reflux conditions . This intermediate is then reacted with an appropriate aniline derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This inhibition disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis . The compound targets the active site of the enzyme, binding to it and preventing its normal function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents (Pyrimidine/Triazine) Sulfonamide Linkage Key Functional Groups Use/Activity Molecular Weight (g/mol) Reference
Target: 2-Chloro-N-(4-((6-Ethoxy-2-Methylpyrimidin-4-yl)Amino)Phenyl)Benzenesulfonamide Pyrimidine 6-Ethoxy, 2-Methyl Yes Cl (benzene), NH (linker) Potential herbicide* ~408.5† -
Chlorsulfuron (2-Chloro-N-[[(4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Amino]Carbonyl]Benzenesulfonamide) Triazine 4-Methoxy, 6-Methyl Yes Cl (benzene), CO (carbonyl) Herbicide (ALS inhibitor) 357.8
4-Amino-N-(6-Chloro-5-Methoxy-Pyrimidin-4-yl)Benzenesulfonamide Pyrimidine 6-Chloro, 5-Methoxy Yes NH₂ (benzene), Cl (pyrimidine) Unknown (structural study) 356.8
N-(4-((4-(Ethylamino)-6-Methylpyrimidin-2-yl)Amino)Phenyl)-2-Fluorobenzenesulfonamide Pyrimidine 4-Ethylamino, 6-Methyl Yes F (benzene) Unspecified 401.5

†Calculated based on molecular formula C₁₉H₁₈ClN₄O₃S .
*Inferred from structural similarity to chlorsulfuron.

Key Observations:

Core Heterocycle: The target compound and chlorsulfuron differ in their heterocyclic cores (pyrimidine vs. triazine). Triazine-based compounds like chlorsulfuron are established ALS inhibitors, but pyrimidine derivatives may offer improved metabolic stability due to reduced susceptibility to hydrolysis .

Substituent Effects :

  • The chlorine atom on the benzene ring (common in all analogs) likely enhances binding affinity to ALS via hydrophobic interactions.
  • Fluorine in the analog from may improve bioavailability due to its electronegativity and small atomic radius, but this remains speculative without direct data .

Synthetic Accessibility :

  • The target compound’s synthesis may parallel methods used for 4-substituted pyrimidine sulfonamides, such as Schiff base formation followed by nucleophilic substitution (e.g., α-chloroacetyl chloride reactions as in ) .

Research Findings and Implications

  • Herbicidal Activity : Chlorsulfuron’s efficacy at low concentrations (1.0 ppm in ) suggests the target compound may exhibit similar potency, but structural variations could alter selectivity or environmental persistence .
  • Crystallographic Data : Analogous pyrimidine sulfonamides (e.g., ) are characterized via X-ray crystallography, revealing planar geometries that facilitate protein binding. The ethoxy group in the target compound may introduce steric hindrance, affecting binding pocket interactions .
  • Toxicity and Regulation : Chlorinated sulfonamides are subject to stringent regulatory scrutiny (e.g., EPA’s Toxic Chemical Release Inventory in ). The target compound’s environmental impact remains unstudied but warrants evaluation .

Biological Activity

The compound 2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a member of the benzenesulfonamide class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H22ClN3O3S\text{C}_{19}\text{H}_{22}\text{ClN}_3\text{O}_3\text{S}

This compound features a chloro group, a sulfonamide moiety, and a pyrimidine derivative, which contribute to its biological activity.

The biological activity of sulfonamides, including this compound, often involves enzyme inhibition and receptor modulation . The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), which is crucial for bacterial folate synthesis. By inhibiting dihydropteroate synthase, these compounds can disrupt bacterial growth.

Antimicrobial Activity

Research indicates that benzenesulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacteria such as Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for similar compounds have been reported as low as 6.72 mg/mL against E. coli .

Anti-inflammatory Activity

The anti-inflammatory potential of sulfonamide derivatives has been documented through in vivo studies. For example, compounds similar to this compound have shown significant inhibition of carrageenan-induced paw edema in rats, demonstrating their effectiveness in reducing inflammation .

Antioxidant Activity

The antioxidant properties of these compounds have also been investigated. Various benzenesulfonamide derivatives have demonstrated the ability to scavenge free radicals, thereby contributing to their therapeutic potential in oxidative stress-related conditions .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluating the antimicrobial activity of several benzenesulfonamide derivatives found that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .
  • Anti-inflammatory Effects : Another research focused on the anti-inflammatory effects of a series of sulfonamides showed that specific substitutions on the benzenesulfonamide scaffold significantly increased their efficacy in reducing inflammation in animal models .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Parameters such as absorption, distribution, metabolism, and excretion (ADME) need to be evaluated. Computational models suggest favorable permeability characteristics for this compound across biological membranes .

Q & A

Q. What are the recommended synthetic routes for preparing 2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrimidine core via condensation of ethyl acetoacetate with guanidine derivatives under basic conditions .
  • Step 2 : Introduction of the ethoxy group via nucleophilic substitution using ethanol and a base like NaH .
  • Step 3 : Sulfonylation of the aniline intermediate with 2-chlorobenzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .
Reaction Step Key Reagents/Conditions Yield Reference
Pyrimidine coreEthyl acetoacetate, guanidine, KOH60-70%
Ethoxy substitutionEthanol, NaH, THF, 60°C75-85%
Sulfonylation2-Chlorobenzenesulfonyl chloride, Et₃N, DCM50-65%

Q. How is X-ray crystallography employed to determine the molecular structure of this compound?

Key steps include:

  • Crystal Growth : Slow evaporation of a saturated solution in DMSO/water .
  • Data Collection : Using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
  • Structure Solution : Direct methods via SHELXS for phase determination .
  • Refinement : Full-matrix least-squares refinement using SHELXL , achieving R-factors < 0.05 .
  • Visualization : ORTEP-3 for thermal ellipsoid plots and WinGX for data integration .
Software Function Reference
SHELXSPhase determination
SHELXLRefinement
ORTEP-3Molecular graphics
WinGXData integration and validation

Q. Which computational methods predict the electronic and thermodynamic properties of this sulfonamide derivative?

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to calculate ionization potentials and bond dissociation energies. Basis sets like 6-311++G(d,p) are recommended .
  • Thermochemical Analysis : The Becke three-parameter functional (B3) achieves <3 kcal/mol deviation in atomization energies, validated against experimental data .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for sulfonylation; DCM minimizes side reactions .
  • Catalyst Optimization : Replace Et₃N with DMAP for faster sulfonylation .
  • Temperature Control : Maintain 0–5°C during sulfonylation to suppress hydrolysis .
  • Analytical Validation : Use HPLC (C18 column, acetonitrile/water gradient) to monitor purity >98% .

Q. How to resolve contradictions between computational predictions and experimental data (e.g., bond lengths, reactivity)?

  • Error Source Analysis : Compare DFT-predicted vs. crystallographic bond lengths (e.g., S-N bonds). Discrepancies >0.05 Å suggest inadequate basis sets or missing solvent effects .
  • Experimental Calibration : Adjust DFT parameters (e.g., dispersion corrections) using crystallographic data as benchmarks .
  • Multi-Method Validation : Cross-check NMR chemical shifts (experimental) with GIAO-DFT calculations .

Q. What strategies assess the compound’s potential as a kinase inhibitor or antimicrobial agent?

  • Kinase Inhibition Assays :
    • Enzyme Activity : Measure IC₅₀ values against EGFR kinase using ADP-Glo™ assays .
    • Binding Mode Analysis : Molecular docking (AutoDock Vina) to identify interactions with ATP-binding pockets .
  • Antimicrobial Screening :
    • MIC Determination : Broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
    • Resistance Profiling : Compare efficacy against wild-type vs. efflux-pump-deficient strains .

Q. How to validate the compound’s stability under physiological conditions?

  • pH Stability : Incubate in PBS (pH 2.0, 7.4, 9.0) at 37°C for 24h; analyze degradation via LC-MS .
  • Thermal Stability : TGA/DSC analysis (5°C/min ramp) to determine decomposition thresholds .
  • Light Sensitivity : Expose to UV (254 nm) for 48h; monitor photodegradation by UV-Vis spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.